Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Description
Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H12ClNO2S and a molecular weight of 269.75 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves the condensation of the compound with hydrazines . More specifically, the active methylene malononitrile in refluxing ethanol in the presence of piperidine undergoes coupling with aryl diazonium to afford pyranothienopyridines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H12ClNO2S/c1-4-16-12(15)10-7(3)9-6(2)5-8(13)14-11(9)17-10/h5H,4H2,1-3H3
. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the ester group, sulfonyl group, and ketone . Chemical Reactions Analysis
The chemical reactions involving this compound include the cycloaddition reaction with some arylazoacetylacetones or arylazomalononitriles to give the corresponding azo dyes .Physical and Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . The negatively charged region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Scientific Research Applications
Synthesis and Reactions
Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate is involved in various synthetic processes. For instance, El-Dean et al. (2009) described the preparation of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxaldehyde and its use in synthesizing functionalized thieno[2,3-b:4,5-b‘]dipyridines through Friedländer and related reactions (El-Dean et al., 2009).
Applications in Novel Compound Synthesis
Kumar and Mashelker (2006) prepared Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine, expecting these compounds to exhibit antihypertensive activity (Kumar & Mashelker, 2006).
Phosphine-Catalyzed Annulation
Zhu et al. (2003) investigated the use of Ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation to form tetrahydropyridine derivatives, demonstrating its potential in complex chemical synthesis (Zhu et al., 2003).
Reactions with Nucleophiles
Gadzhili et al. (2015) explored reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various nucleophiles, leading to diverse derivatives (Gadzhili et al., 2015).
Formation of Heterocyclic Systems
Bakhite et al. (2005) reported the preparation of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their role in forming various heterocyclic systems, showing the compound's versatility in synthesizing complex structures (Bakhite et al., 2005).
Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-e]pyrrolo[1,2-a]pyrazine Derivatives
El-Kashef et al. (2000) achieved the synthesis of Pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives using Ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate as a key intermediate (El-Kashef et al., 2000).
Properties
IUPAC Name |
ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-4-16-12(15)10-7(3)9-6(2)5-8(13)14-11(9)17-10/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCPQFKFIWYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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